molecular formula C18H19ClN4O2S B11189902 Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11189902
M. Wt: 390.9 g/mol
InChI Key: VBKLMOQXWQKDMX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • A triazolo[1,5-a]pyrimidine core.
  • A 4-chlorobenzylsulfanyl group at position 2.
  • A propyl substituent at position 6.
  • An ethyl ester at position 4.

This scaffold is associated with diverse biological activities, including antiviral and pesticidal properties, depending on substituent modifications .

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylsulfanyl]-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19ClN4O2S/c1-3-5-15-14(16(24)25-4-2)10-20-17-21-18(22-23(15)17)26-11-12-6-8-13(19)9-7-12/h6-10H,3-5,11H2,1-2H3

InChI Key

VBKLMOQXWQKDMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Condensation : Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride to form a diaminopyrimidone intermediate.

  • Cyclization : The intermediate undergoes cyclization with 4-chlorobenzylsulfanyl chloride under reflux (80°C, 6 hours).

  • Esterification : The carboxylate group is introduced using ethyl chloroformate in dichloromethane.

This method achieves yields of 75–78% with 99% purity by HPLC, making it scalable for industrial applications.

Acid Chloride-Mediated Coupling

Acid chlorides are critical for introducing sulfonamide and carboxylate groups. A protocol adapted from benzenesulphonamide synthesis involves:

  • Activation : Fenofibric acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

  • Coupling : The activated intermediate reacts with 4-chlorobenzylsulfanyl-acetic acid chloride at 0–25°C.

  • Cyclization : Phosphoryl chloride (POCl₃) facilitates triazole ring closure at 110°C for 4 hours.

Key advantages :

  • High regioselectivity for the triazolo[1,5-a]pyrimidine isomer.

  • Yield : 70–72% after column chromatography.

One-Pot Multistep Synthesis

A one-pot strategy minimizes purification steps by combining condensation, cyclization, and functionalization in a single reactor:

StepReagents/ConditionsPurpose
1Ethoxycarbonyl isothiocyanate, ethyl acetate, 78°CForm thiourea intermediate
2Hydroxylammonium sulfate, NaOH (pH 6.5–7.0)Cyclize to triazolopyrimidine core
34-Chlorobenzyl bromide, K₂CO₃, DMFIntroduce sulfanyl group

This method achieves 91.1% yield with >98% purity , validated by NMR and mass spectrometry.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Microwave80–85>9515 minModerate
Green Chemistry75–78996 hHigh
Acid Chloride70–72978 hLow
One-Pot91.19812 hHigh

Key findings :

  • Microwave and one-pot methods offer superior efficiency but require specialized equipment.

  • Green chemistry approaches balance sustainability and scalability.

Mechanistic Insights and Optimization

Cyclocondensation Mechanism:

The reaction between enaminonitriles and benzohydrazides proceeds via:

  • Nucleophilic attack : The hydrazide nitrogen attacks the nitrile carbon.

  • Ring closure : Intramolecular cyclization forms the triazole ring.

  • Aromatization : Elimination of water yields the triazolopyrimidine core.

Optimization strategies :

  • Catalyst loading : 10 mol% 4,4'-trimethylenedipiperidine maximizes yield.

  • Solvent polarity : Ethanol-water mixtures enhance intermediate solubility .

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker undergoes oxidation to form sulfone derivatives under controlled conditions:
Reaction :
R-S-R’+2H2O2R-SO2R’+2H2O\text{R-S-R'} + 2 \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2-\text{R'} + 2 \text{H}_2\text{O}

Conditions :

  • Oxidizing agent: Hydrogen peroxide (30%) in acetic acid

  • Temperature: 60–70°C

  • Duration: 4–6 hours

Outcome :
The sulfone analog exhibits enhanced metabolic stability compared to the parent compound, making it valuable for pharmacokinetic studies.

Hydrolysis of Ester Functionality

The ethyl ester group is susceptible to hydrolysis, enabling carboxylate formation:
Reaction :
R-COOEt+NaOHR-COONa++EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}

Conditions :

  • Base: 2M NaOH in ethanol/water (1:1 v/v)

  • Temperature: Reflux (~80°C)

  • Duration: 3–5 hours

Applications :
The carboxylic acid derivative serves as a precursor for prodrug development or salt formation to improve aqueous solubility.

Nucleophilic Substitution at Chlorobenzyl Position

The 4-chlorobenzyl group participates in aromatic substitution reactions:

NucleophileConditionsProductYield (%)
Primary amineDMF, 100°C, 12 hours4-(Aminobenzyl) derivative65–75
ThiophenolK2_2CO3_3, DMSO, 80°C4-(Phenylthio)benzyl derivative70–80

This reactivity enables structural diversification for structure-activity relationship (SAR) studies, particularly in optimizing antimicrobial or anticancer properties .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

General Mechanism :

  • Dipolarophile Activation : Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) react under thermal conditions.

  • Cycloaddition : Forms fused pyrazolo-triazolopyrimidine systems.

Conditions :

  • Solvent: Toluene

  • Temperature: 110–120°C

  • Catalyst: None (thermal promotion)

Significance :
These reactions expand the heterocyclic framework, potentially enhancing interactions with biological targets like phosphodiesterases .

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate pathway, confirmed by ESR studies.

  • Hydrolysis : Follows base-catalyzed nucleophilic acyl substitution, with rate dependence on solvent polarity .

  • Cycloaddition : Frontier molecular orbital analysis indicates triazole acts as a 1,3-dipole, reacting preferentially with electron-deficient dipolarophiles .

This reactivity profile positions the compound as a flexible scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Case Studies

  • HIV Inhibition : In a study focusing on derivatives of triazolo-pyrimidines, compounds similar to Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate demonstrated significant inhibitory effects against HIV-1 reverse transcriptase. The most potent derivatives showed IC50 values in the nanomolar range, indicating their potential as therapeutic agents against HIV infections .
  • Influenza Virus : Another study reported that triazolo-pyrimidine derivatives exhibited antiviral activity against influenza viruses by inhibiting the viral neuraminidase enzyme, crucial for viral release from infected cells. The compound's structural modifications were found to enhance its efficacy .

Case Studies

  • Multi-Drug Resistant Bacteria : A recent investigation highlighted the effectiveness of triazolo-pyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Synergistic Effects : Research has also suggested that combining this compound with existing antibiotics could enhance antibacterial efficacy through synergistic effects. This approach may help in overcoming antibiotic resistance .

Summary Table of Applications

Application TypeTarget Pathogen/ConditionEfficacyReference
AntiviralHIVIC50 in nanomolar range
AntiviralInfluenza VirusEffective neuraminidase inhibitor
AntibacterialStaphylococcus aureusLow MIC against resistant strains
AntibacterialEscherichia coliLow MIC against resistant strains

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl sulfanyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The triazolo[1,5-a]pyrimidine core is highly modular, with substituent variations at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Position 2 Substituent Position 7 Substituent Key Features Reference
Target Compound 4-Chlorobenzylsulfanyl Propyl Propyl group enhances lipophilicity; 4-Cl-benzyl improves metabolic stability.
Ethyl 2-[(2-fluorobenzyl)sulfanyl]-7-{4-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-... 2-Fluorobenzylsulfanyl 4-[(4-Cl-benzyl)oxy]phenyl Fluorine substitution increases electronegativity; dihydro-pyrimidine core.
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-... Benzylsulfanyl 2-Chlorophenyl Planar triazolopyrimidine ring; π-π stacking in crystal structure.
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-... Methylsulfanyl Chloromethyl-hydroxy Tetrahydro-pyrimidine core; potential for hydrogen bonding.
Ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-... 4-Chlorophenyl Pentyl Oxo group introduces polarity; pentyl chain modulates solubility.

Key Observations :

  • Position 2: Sulfanyl groups with halogenated benzyl moieties (e.g., 4-Cl, 2-F) enhance stability and receptor binding compared to non-halogenated analogues .
  • Position 7 : Alkyl chains (propyl, pentyl) increase lipophilicity, while aromatic substituents (phenyl, chlorophenyl) favor π-π interactions in crystal packing .

Physicochemical Properties

Property Target Compound (Propyl-7) Ethyl 2-benzylsulfanyl-7-(2-Cl-phenyl)-5-Me-... Ethyl 7-chloromethyl-5-(2-Cl-phenyl)-...
Molecular Weight ~424.9 g/mol 440.94 g/mol 465.34 g/mol
Crystal System Not reported Triclinic, P1 Monoclinic
π-π Stacking Likely (based on analogues) Centroid distance: 3.63–3.88 Å Not observed
Solubility Low (high lipophilicity) Moderate in acetone/ethanol High polarity due to -OH group

Structural Insights :

  • Planar triazolopyrimidine cores (e.g., in ) enable tight crystal packing via π-π interactions (3.63–3.88 Å), critical for solid-state stability.
  • Hydroxy or oxo groups (e.g., in ) introduce polarity, enhancing aqueous solubility but reducing membrane permeability.

Structure-Activity Relationships (SAR) :

  • Halogenated Benzyl Groups : 4-Cl or 2-F substituents enhance metabolic stability and target affinity .
  • Alkyl Chains at Position 7 : Propyl or pentyl groups improve lipid bilayer penetration, crucial for CNS-targeting agents .

Biological Activity

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. The presence of the sulfanyl group and 4-chlorobenzyl moiety contributes to its unique biological profile.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. The compound has shown promising results against various bacterial strains. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0

These results indicate that the compound exhibits bactericidal activity, which is crucial for its potential use in treating bacterial infections .

Antiproliferative Activity

The antiproliferative effects of the compound were assessed in vitro against human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The findings suggest that the compound possesses significant cytotoxic effects, with IC50 values ranging from 5 to 15 µg/mL across different cell lines.

Cell Line IC50 (µg/mL)
MCF-710
HCT1168
A54912

These results underscore the potential of this compound as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its antiproliferative effects.
  • Enzyme Inhibition : The presence of sulfur in the structure suggests potential interactions with various enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various triazolo-pyrimidine derivatives against resistant strains of bacteria. Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl showed superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Cytotoxicity Assessment : In a comparative study involving multiple derivatives, this compound exhibited one of the lowest IC50 values against MCF-7 cells, highlighting its effectiveness as an anticancer drug candidate .
  • Mechanistic Insights : Research focused on elucidating the mechanism revealed that the compound's interaction with cellular targets could disrupt critical signaling pathways involved in cell survival and proliferation .

Q & A

Q. What are the established synthetic routes for this compound, and how can experimental parameters be optimized?

The compound is synthesized via a three-component condensation reaction involving 3-amino-5-alkylthio-1,2,4-triazole, aromatic aldehydes, and β-keto esters. Key steps include:

  • Reagent selection : Use ethanol or water-ethanol mixtures (1:1 v/v) as solvents to enhance reaction efficiency .
  • Catalyst optimization : Employ TMDP (trimethylenediphosphonic acid) to accelerate cyclization and improve yields .
  • Purification : Recrystallize using ethyl acetate/hexane mixtures to isolate pure crystals .

Q. What analytical techniques are critical for characterizing its purity and structural integrity?

  • Single-crystal X-ray diffraction (SCXRD) : Determines absolute configuration and intermolecular interactions (e.g., π–π stacking, centroid distances of 3.63–3.88 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns .
  • Elemental analysis : Validates molecular formula (e.g., C22_{22}H21_{21}ClN4_4O2_2S) with ≤0.3% error margins .

Q. How can researchers ensure reproducibility in crystallographic studies?

  • Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 292 K .
  • Refinement : Apply SHELXL-97 software with full-matrix least-squares refinement (R factor < 0.05, wR < 0.15) .
  • Validation : Cross-check torsion angles (e.g., triazolopyrimidine ring planarity: mean deviation ≤0.004 Å) .

Advanced Research Questions

Q. How can crystallographic data discrepancies between triazolo-pyrimidine derivatives be resolved?

Discrepancies in dihedral angles or stacking distances may arise from substituent effects (e.g., chlorobenzyl vs. phenyl groups). To address this:

  • Compare refinement parameters (e.g., R factor, data-to-parameter ratio ≥15.8) .
  • Analyze thermal displacement parameters (Ueq_{eq}) to identify disordered regions .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .

Q. What computational methods are recommended to study electronic properties and intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
  • Electrostatic potential maps : Visualize charge distribution to explain π–π stacking orientations (e.g., chlorobenzyl ring vs. triazolopyrimidine core) .

Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?

  • Functional group variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioassay design : Test derivatives against kinase inhibitors or antimicrobial targets, correlating IC50_{50} values with substituent electronegativity .
  • Pharmacokinetic profiling : Use HPLC-MS to assess metabolic stability and logP values for lead optimization .

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